5-Amino-2-nitrobenzoic acid
Overview
Description
5-Amino-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, featuring both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
5-Amino-2-nitrobenzoic acid is primarily used as a reactant in various biochemical reactions . It is involved in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activator . It also plays a role in two-component dendritic chain reactions and the activation of hydrophobic self-immolative dendrimers .
Mode of Action
It is known to be a reactant in various biochemical reactions, suggesting that it interacts with its targets to facilitate these reactions .
Biochemical Pathways
It is involved in the preparation of insulin receptor tyrosine kinase activator, suggesting a potential role in insulin signaling pathways .
Result of Action
Its use in the preparation of insulin receptor tyrosine kinase activator suggests it may have a role in modulating insulin signaling .
Action Environment
Safety data sheets suggest that it should be stored in a dry, cool, and well-ventilated place , indicating that factors such as humidity and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
5-Amino-2-nitrobenzoic acid plays a role in several biochemical reactions. It is known to interact with enzymes such as insulin receptor tyrosine kinase, which is involved in the regulation of glucose metabolism . Additionally, it can participate in the preparation of polymer-bound diazonium salts using Merrifield resin-bound piperazine . These interactions highlight the compound’s potential in modulating enzyme activity and facilitating biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate insulin receptor tyrosine kinase, leading to downstream effects on glucose uptake and metabolism . Furthermore, its interaction with hydrophobic self-immolative dendrimers suggests a role in modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can form hydrogen bonds with the oxygen atoms of nitro groups, stabilizing its structure and facilitating interactions with enzymes . Additionally, the compound’s ability to activate insulin receptor tyrosine kinase involves binding to the enzyme’s active site, leading to conformational changes and subsequent activation . These molecular interactions are crucial for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 236-238°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can lead to sustained activation of insulin receptor tyrosine kinase, resulting in enhanced glucose uptake and metabolism . Additionally, the compound’s stability and degradation over time can influence its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively activate insulin receptor tyrosine kinase without causing significant adverse effects . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as insulin receptor tyrosine kinase, which plays a crucial role in glucose metabolism . Additionally, the compound can affect metabolic flux and metabolite levels by modulating enzyme activity and facilitating biochemical reactions . These interactions underscore the compound’s potential in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with hydrophobic self-immolative dendrimers, facilitating its transport across cellular membranes . Additionally, its binding to insulin receptor tyrosine kinase can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through these interactions, affecting its activity and function . For example, its binding to insulin receptor tyrosine kinase can localize the compound to the cell membrane, where it exerts its effects on glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Another method involves the reduction of 5-nitro-2-chlorobenzoic acid to this compound. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder with hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 5-Amino-2-aminobenzoic acid.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
5-Amino-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: It serves as a reference material for the determination of enzyme activities, such as gamma-glutamyltransferase.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymer-bound diazonium salts and as an activator for insulin receptor tyrosine kinase.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 4-Amino-3-nitrobenzoic acid
- 2-Amino-4-nitrobenzoic acid
Uniqueness
5-Amino-2-nitrobenzoic acid is unique due to the specific positioning of its amino and nitro groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and biological applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-amino-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWQCKYLNIOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157805 | |
Record name | 5-Amino-2-nitrobenzoic acid | |
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Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown powder; [Alfa Aesar MSDS] | |
Record name | 5-Amino-2-nitrobenzoic acid | |
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CAS No. |
13280-60-9 | |
Record name | 5-Amino-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13280-60-9 | |
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Record name | 5-Amino-2-nitrobenzoic acid | |
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Record name | 13280-60-9 | |
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Record name | 5-Amino-2-nitrobenzoic acid | |
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Record name | 5-amino-2-nitrobenzoic acid | |
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Record name | 5-Amino-2-nitrobenzoic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5-amino-2-nitrobenzoic acid (this compound) in biochemical research?
A1: this compound is widely employed as a chromogenic reagent in the synthesis of peptide-p-nitroanilide (pNA) analogs. [, , ] These analogs serve as valuable tools for studying protease activity. Upon enzymatic cleavage, the release of this compound can be monitored spectrophotometrically due to its absorbance around 408 nm. []
Q2: Why is this compound preferred over p-nitroaniline (pNA) in certain peptide synthesis scenarios?
A2: While pNA is a common chromophore in protease substrates, this compound offers several advantages: [, ]
- Enhanced solubility: this compound-containing peptides often demonstrate better aqueous solubility than their pNA counterparts, especially when the carboxyl group remains free. [] This is beneficial for biochemical assays conducted in aqueous solutions.
Q3: How does the structure of this compound influence its use as a chromophore in protease substrates?
A3: The presence of the nitro group in this compound is responsible for its color and absorbance properties. [, ] This allows for the spectrophotometric monitoring of enzymatic reactions. When this compound is conjugated to a peptide and this peptide is cleaved by a protease, the release of free this compound leads to a detectable change in absorbance.
Q4: Can you provide an example of a specific protease substrate incorporating this compound and its application?
A4: Researchers have synthesized H-D-Val-Leu-Arg-Anb5,2-NH2, an analog of a human urine kallikrein substrate, using this compound (Anb5,2) as the chromogenic moiety. [] This analog allows for the study of kallikrein activity by measuring the release of this compound upon enzymatic cleavage.
Q5: Has this compound been used in combinatorial chemistry approaches?
A5: Yes, this compound has been successfully employed in combinatorial chemistry to identify novel protease substrates. [, ] By synthesizing and screening libraries of peptides containing this compound, researchers can identify sequences with high specificity for target proteases. This approach has led to the discovery of substrates for enzymes like bovine α-chymotrypsin and human leukocyte elastase. []
Q6: Beyond protease research, are there other applications for this compound?
A6: this compound has been investigated as a potential reference material for determining gamma-glutamyl transferase (γ-GT) activity. [, ] This enzyme is a biomarker for liver disease, and accurate measurement of its activity is crucial for diagnosis and monitoring.
Q7: Are there any known impurities associated with commercially available this compound?
A7: Research has identified 3-amino-4-nitrobenzyl acetate as an undisclosed impurity in some sources of this compound. [] This highlights the importance of careful sourcing and characterization of this compound for research purposes.
Q8: What computational chemistry studies have been conducted on this compound?
A8: Researchers have utilized density functional theory (DFT) calculations to investigate the vibrational frequencies of this compound. [, ] These studies provide valuable insights into the molecule's vibrational modes and structural properties.
Q9: Is there information available on the crystal structure of this compound?
A9: Yes, the crystal structure of this compound has been determined. [] This structural information is valuable for understanding the molecule's interactions in solid-state and solution-based environments.
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